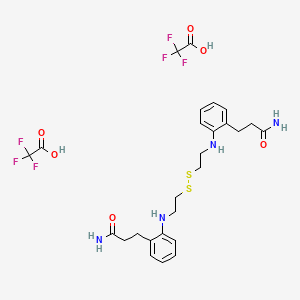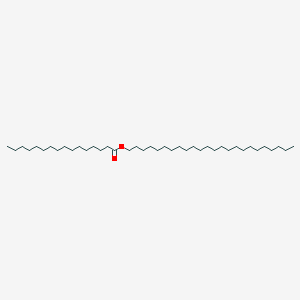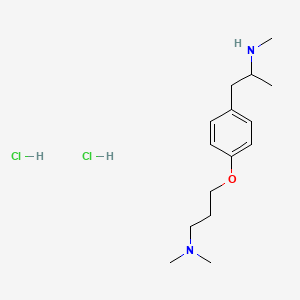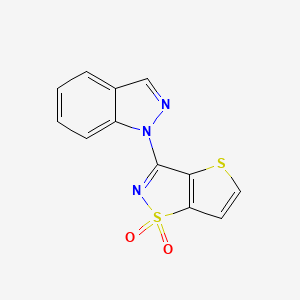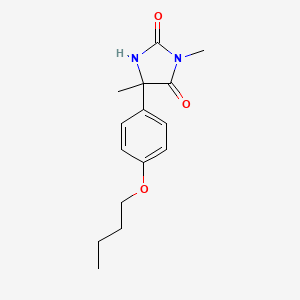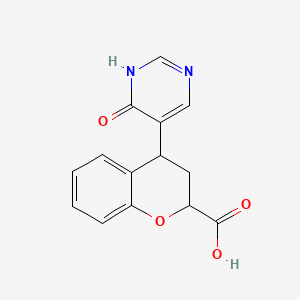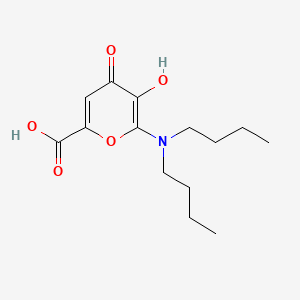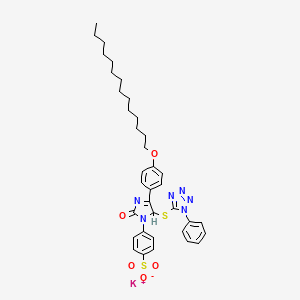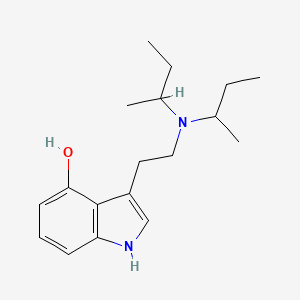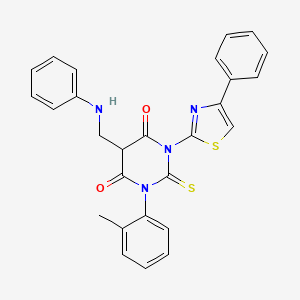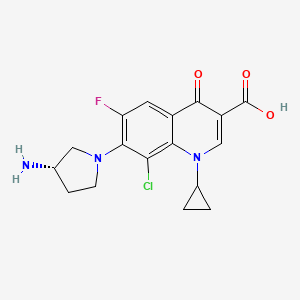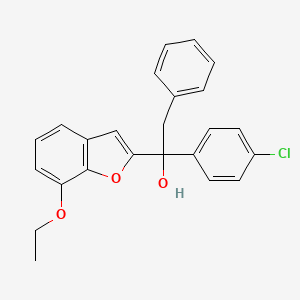
1,4-Tetrasulfanedicarbothioamide, N,N'-dibutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- is a chemical compound with the molecular formula C10H20N2S6 and a molecular weight of 360.669 g/mol This compound is characterized by its unique structure, which includes multiple sulfur atoms and thioamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- typically involves the reaction of dibutylamine with carbon disulfide and sulfur. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial production process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms and thioamide groups in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions often result in the formation of new thioamide derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- involves its interaction with molecular targets such as proteins and enzymes. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Tetrasulfanedicarbothioamide, N,N’-dimethyl-: Similar in structure but with methyl groups instead of butyl groups.
1,4-Tetrasulfanedicarbothioamide, N,N’-diethyl-: Contains ethyl groups instead of butyl groups.
1,4-Tetrasulfanedicarbothioamide, N,N’-dipropyl-: Features propyl groups instead of butyl groups.
Uniqueness
1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- is unique due to its specific butyl substituents, which can influence its chemical reactivity and physical properties. The presence of butyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and propyl analogs .
Propriétés
Numéro CAS |
5439-67-8 |
|---|---|
Formule moléculaire |
C10H20N2S6 |
Poids moléculaire |
360.7 g/mol |
Nom IUPAC |
(butylcarbamothioyltrisulfanyl) N-butylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S6/c1-3-5-7-11-9(13)15-17-18-16-10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
LHUXQJFRIYLMHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)SSSSC(=S)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


